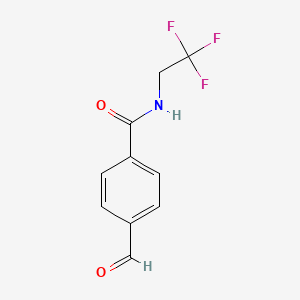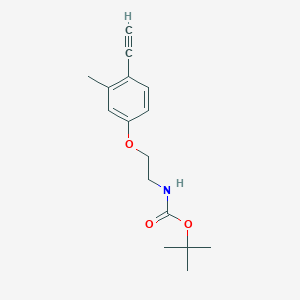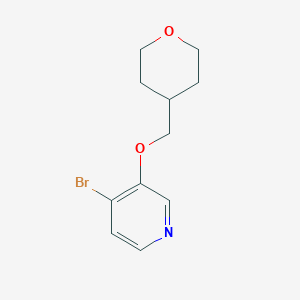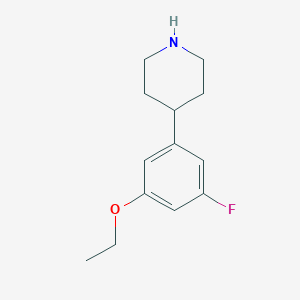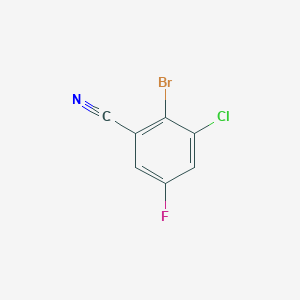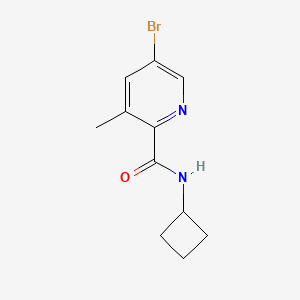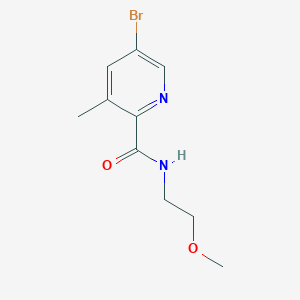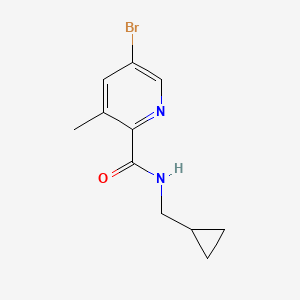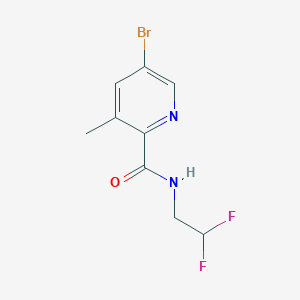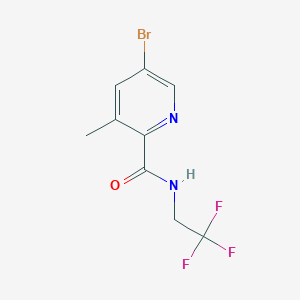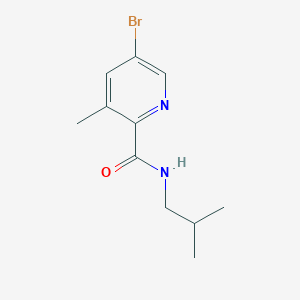
5-Bromo-N-isobutyl-3-methylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-isobutyl-3-methylpicolinamide: is an organic compound that belongs to the class of picolinamides It is characterized by the presence of a bromine atom at the 5-position, an isobutyl group at the nitrogen atom, and a methyl group at the 3-position of the picolinamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling Reaction:
Industrial Production Methods:
- The industrial production of 5-Bromo-N-isobutyl-3-methylpicolinamide often involves large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for the production of the compound in high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
-
Substitution Reactions:
Reagents: Nucleophiles such as amines or thiols.
Conditions: Mild to moderate temperatures (25-60°C) in polar solvents like dimethylformamide or acetonitrile.
Products: Substituted picolinamides with various functional groups replacing the bromine atom.
-
Oxidation Reactions:
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Acidic or basic medium at room temperature or slightly elevated temperatures.
Products: Oxidized derivatives of the picolinamide structure.
-
Reduction Reactions:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Anhydrous conditions at low temperatures (0-25°C).
Products: Reduced forms of the picolinamide, often leading to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Enzyme Inhibition: This compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development and biochemical research.
Medicine:
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Industry:
Wirkmechanismus
The mechanism by which 5-Bromo-N-isobutyl-3-methylpicolinamide exerts its effects is primarily through its interaction with specific molecular targets. The bromine atom and the isobutyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-N-methylpicolinamide
- 5-Bromo-N-tert-butyl-3-methylpicolinamide
- 5-Bromo-N-ethyl-3-methylpicolinamide
Comparison:
- 5-Bromo-N-isobutyl-3-methylpicolinamide is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
5-bromo-3-methyl-N-(2-methylpropyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-7(2)5-14-11(15)10-8(3)4-9(12)6-13-10/h4,6-7H,5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJAVMXSDURVAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)NCC(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Bromo-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B8169412.png)
![3'-Methyl-4-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8169428.png)
![4-Nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8169429.png)
